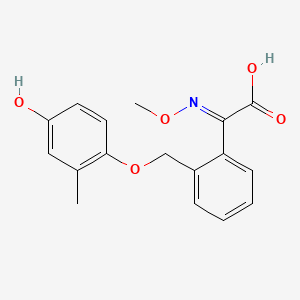

4-Hydroxy Kresoxim-methyl Carboxylic Acid

Overview

Description

4-Hydroxy Kresoxim-methyl Carboxylic Acid is a chemical compound with the molecular formula C17H17NO5 . It has a molecular weight of 315.32 g/mol . The IUPAC name for this compound is (2E)-2-[2-[(4-hydroxy-2-methylphenoxy)methyl]phenyl]-2-methoxyiminoacetic acid .

Molecular Structure Analysis

The molecular structure of 4-Hydroxy Kresoxim-methyl Carboxylic Acid includes a hydroxy group, a methoxyimino group, and a carboxylic acid group . The compound has a total of 6 hydrogen bond acceptors and 2 hydrogen bond donors .Physical And Chemical Properties Analysis

The compound has a molecular weight of 315.32 g/mol and a computed XLogP3-AA value of 3.4 . It has 6 hydrogen bond acceptors and 2 hydrogen bond donors . The compound also has a rotatable bond count of 6 .Scientific Research Applications

Metabolic Effects on Fusarium kyushuense

Research by Wang et al. (2016) explored the metabolic effects of Kresoxim-methyl against Fusarium kyushuense using the Biolog FF MicroPlate method. Their findings indicated that Kresoxim-methyl, along with another strobilurin fungicide, Azoxystrobin, significantly inhibited the conidial germination and mycelial growth of F. kyushuense. This study provides insight into the fungicidal activity of Kresoxim-methyl and its potential application in controlling plant diseases caused by Fusarium wilt (Wang et al., 2016).

Leaching Behavior in Soil

Khandelwal, Gupta, and Gajbhiye (2014) conducted a study on the leaching behavior of Kresoxim-methyl and its acid metabolite in soil, revealing that over 90% of Kresoxim-methyl undergoes hydrolysis into its acid metabolite, which shows a higher leaching potential than the parent molecule. The presence of organic matter in the soil was found to reduce the leaching potential of both compounds (Khandelwal et al., 2014).

Uptake, Distribution, and Translocation in Paddy

A study by Hosmani, Nayak, and Kumar (2012) on the uptake, distribution, translocation, and metabolism of Kresoxim-methyl in paddy revealed minimal translocation of residues to various plant parts, suggesting a predominantly hydrolytic metabolism route forming its acid metabolite (Hosmani et al., 2012).

Degradation in Soil

Further research by Khandelwal et al. (2014) investigated the degradation of Kresoxim-methyl in soil, indicating that it readily forms its acid metabolite and that its persistence varies with soil moisture, type, and organic matter content. This study underscores the environmental factors affecting the degradation and persistence of Kresoxim-methyl in agricultural settings (Khandelwal et al., 2014).

Dissipation and Dietary Risk Assessment in Rice

Sun et al. (2019) examined the dissipation dynamics and dietary risk assessment of Kresoxim-methyl residue in rice, providing evidence that its residues dissipate rapidly, with a relatively low risk for chronic dietary intake. This research contributes to understanding the safe use of Kresoxim-methyl in rice cultivation and its implications for human health (Sun et al., 2019).

Mechanism of Action

Target of Action

The primary target of 4-Hydroxy Kresoxim-methyl Carboxylic Acid is the mitochondrial respiration process . It acts by inhibiting this process, which is crucial for energy production in cells .

Mode of Action

4-Hydroxy Kresoxim-methyl Carboxylic Acid interacts with its target by binding to a specific site in the mitochondria, thereby blocking the transport of electrons from cytochrome b to cytochrome c1 . This interaction disrupts the normal functioning of the mitochondria, leading to the inhibition of respiration .

Biochemical Pathways

The compound affects the respiratory pathway in the mitochondria, which is a critical component of cellular metabolism . The downstream effects of this interaction include the disruption of energy production, which can lead to cell death, particularly in fungi. This makes 4-Hydroxy Kresoxim-methyl Carboxylic Acid effective as a fungicide .

Pharmacokinetics

The pharmacokinetics of 4-Hydroxy Kresoxim-methyl Carboxylic Acid involve its uptake, distribution, translocation, and metabolism in the organism . The compound is taken up by the organism and distributed to various parts, including the foliage, roots, soil, shoot, and panicle . The major route of metabolism is hydrolysis, resulting in the formation of an acid metabolite .

Result of Action

The molecular and cellular effects of 4-Hydroxy Kresoxim-methyl Carboxylic Acid’s action include the disruption of mitochondrial respiration, leading to a decrease in energy production . This can result in cell death, particularly in fungi, making the compound effective as a fungicide .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy Kresoxim-methyl Carboxylic Acid. For instance, the compound’s efficacy as a fungicide can be influenced by factors such as temperature, humidity, and the presence of other organisms .

properties

IUPAC Name |

(2E)-2-[2-[(4-hydroxy-2-methylphenoxy)methyl]phenyl]-2-methoxyiminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c1-11-9-13(19)7-8-15(11)23-10-12-5-3-4-6-14(12)16(17(20)21)18-22-2/h3-9,19H,10H2,1-2H3,(H,20,21)/b18-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMVDCDJEKCCCZ-FBMGVBCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)OCC2=CC=CC=C2C(=NOC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)O)OCC2=CC=CC=C2/C(=N\OC)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857782 | |

| Record name | (2E)-{2-[(4-Hydroxy-2-methylphenoxy)methyl]phenyl}(methoxyimino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1639810-29-9, 181373-11-5 | |

| Record name | 2-(2-(4-Hydroxy-2-methylphenoxy)-methyl)phenyl-2-(methoxyimido)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639810299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-{2-[(4-Hydroxy-2-methylphenoxy)methyl]phenyl}(methoxyimino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-(4-HYDROXY-2-METHYLPHENOXY)-METHYL)PHENYL-2-(METHOXYIMIDO)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZIX3963B4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Amino-6-[2-(dipropylamino)ethyl]phenyl]methanol](/img/structure/B584403.png)

![Tert-butyl-dimethyl-[(Z)-3-methyl-4-phenylmethoxybut-2-enoxy]silane](/img/structure/B584406.png)

![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea](/img/structure/B584412.png)